Fmoc-L-Pro(4-Keto)-OH

bioconjugation oxime ligation chemoselective labeling

Standard Fmoc-Pro-OH lacks a reactive handle for chemoselective conjugation. Fmoc-L-Pro(4-Keto)-OH (≥99% HPLC) introduces a ketone electrophile via standard Fmoc-SPPS, enabling: • Chemoselective oxime/hydrazone ligation without copper cytotoxicity. • Metabolic resistance to prolyl 4-hydroxylase (P4H), preventing unintended hydroxylation. • Orthogonal dual-labeling when combined with azidoproline. Reliable supply for peptide CROs and process chemistry groups.

Molecular Formula C20H17NO5
Molecular Weight 351,36 g/mole
CAS No. 223581-83-7
Cat. No. B613396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-L-Pro(4-Keto)-OH
CAS223581-83-7
SynonymsFmoc-4-oxo-proline
Molecular FormulaC20H17NO5
Molecular Weight351,36 g/mole
Structural Identifiers
SMILESC1C(N(CC1=O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C20H17NO5/c22-12-9-18(19(23)24)21(10-12)20(25)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-11H2,(H,23,24)/t18-/m0/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-L-Pro(4-Keto)-OH: Ketone Proline Building Block


Fmoc-L-Pro(4-Keto)-OH (CAS 223581-83-7) is an Fmoc-protected, non-proteinogenic α‑amino acid that introduces a ketone moiety at the 4‑position of the proline pyrrolidine ring [1]. With a molecular formula of C₂₀H₁₇NO₅, a molecular weight of 351.35 g·mol⁻¹, and a typical commercial purity of ≥99 % (HPLC) , the compound is compatible with standard Fmoc solid‑phase peptide synthesis (SPPS) protocols and serves as a direct route to incorporating a reactive electrophilic centre into peptides [1].

1 Compatible with standard Fmoc SPPS protocols
2 Direct incorporation of a reactive ketone handle
3 Supports chemoselective bioconjugation workflows

Why Fmoc-L-Pro(4-Keto)-OH Is Irreplaceable


Generic substitution with Fmoc-Pro-OH or Fmoc-Hyp-OH fails because the 4‑keto group provides a unique electrophilic handle that enables chemoselective oxime and hydrazone ligation [1]. This reactivity is orthogonal to the click‑chemistry reactivity of azido‑prolines [2] and is absent in hydroxyproline or fluoroproline derivatives, which lack a carbonyl electrophile. Furthermore, 4‑ketoproline is not a substrate for human prolyl 4‑hydroxylase (P4H), unlike proline and 4‑thiaproline, making it a metabolically silent replacement that avoids unintended post‑translational modification [3]. Consequently, the keto‑functionalised building block cannot be interchanged without sacrificing the chemoselective conjugation capability and the defined structural properties it confers.

Reactivity Fmoc-Pro-OH or Fmoc-Hyp-OH lack the ketone electrophile; oxime/hydrazone ligation is not possible.
Orthogonality 4-Azidoproline relies on CuAAC/SPAAC click chemistry, which may be incompatible with reductant-sensitive systems.
Metabolism Proline and 4-thiaproline are substrates for P4H; 4-ketoproline escapes this post-translational modification.

Quantitative Evidence for Fmoc-L-Pro(4-Keto)-OH


Chemoselective Oxime Ligation

Unlike Fmoc‑Pro‑OH or Fmoc‑Hyp‑OH, peptides containing the 4‑ketoproline residue undergo efficient condensation with alkoxyamines to form stable oxime conjugates. In a model collagen‑mimetic peptide (CMP), [Kep]CMP was quantitatively converted to [biotin–Kep]CMP upon heating with aminooxy‑biotin in methanol for 30 min, with no detectable side‑product formation and retention of triple‑helix integrity [1]. The reaction exploits the electrophilic carbonyl of the ketone; proline or hydroxyproline cannot participate in this ligation, and 4‑azidoproline requires Cu(I)-catalysed click conditions that are orthogonal but incompatible with reductant‑sensitive systems [2].

Oxime Ligation
Head-to-head
[Kep]CMP converted quantitatively to [biotin–Kep]CMP (MeOH, heat, 30 min); no side products; triple-helix retained.
Exclusive bioorthogonal ligation modality unavailable with standard prolines.
Reported conjugation endpoint context; model CMP system.
bioconjugation oxime ligation chemoselective labeling

Triple-Helix Thermostability Retention

Circular dichroism (CD) spectroscopy demonstrated that a CMP containing (2S)-4-ketoproline ([Kep]CMP) forms a triple helix with a cooperative thermal unfolding transition that is indistinguishable from that of the control [Pro]CMP [1]. Both peptides exhibit the signature CD maximum near 225 nm and a similar thermal denaturation profile. The melting temperature (Tₘ) of [Kep]CMP is nearly identical to that of [Pro]CMP in both acetic acid (pH 3) and PBS (pH 7.4), indicating that the ketone modification does not perturb global conformation or stability [1].

Thermostability
Head-to-head
[Kep]CMP Tm and cooperative unfolding indistinguishable from [Pro]CMP by CD at 225 nm (pH 3 and 7.4).
Keto modification does not perturb global triple-helix conformation.
Qualitative equivalence by CD; exact Tm values not reported.
collagen”, “triple helix”, “thermostability

P4H Hydroxylation Resistance

Peptides bearing (2S)-4-ketoproline (Kep) are not substrates for human P4H. In a biochemical assay, synthetic peptides containing Pro, (2S,4S)-4-fluoroproline (flp), and 4‑thiaproline (Thp) were avidly hydroxylated by P4H, whereas peptides containing Kep, (2S,4R)-4-fluoroproline (Flp), or 3,5‑methanoproline (Mtp) showed no detectable binding to the enzyme [1]. This establishes that Kep escapes the predominant post‑translational modification that occurs on proline residues in collagen, unlike the natural substrate Pro.

P4H Resistance
Head-to-head
Peptide–Kep: no binding/hydroxylation by human P4H. Peptide–Pro and peptide–flp are excellent substrates.
Supports metabolic-silence research context for proline replacement.
Biochemical assay with recombinant human P4H; qualitative discrimination.
post‑translational modification”, “prolyl hydroxylase”, “metabolic stability

Native-Like Cis/Trans Isomer Ratio

The equilibrium constant for peptide‑bond isomerisation (K_trans/cis) of the model compound Ac‑Kep‑OMe is 4.3 in CDCl₃ and 3.6 in D₂O, which is essentially identical to the values reported for Ac‑Pro‑OMe under the same conditions [1]. This indicates that the ketone substituent does not induce a strong conformational bias that would perturb the native prolyl‑peptide conformation, in contrast to 4‑fluoroproline analogs that strongly shift the cis/trans equilibrium [2].

Cis/Trans Ratio
Cross-study
Ac-Kep-OMe Ktrans/cis = 4.3 (CDCl3), 3.6 (D2O); essentially identical to Ac-Pro-OMe. Large difference vs. fluoroprolines.
Near-native isomerisation equilibrium avoids undesired conformational bias.
NMR data at 25 °C; model compound context.
peptide bond isomerisation”, “conformational analysis”, “NMR spectroscopy

Orthogonal Bioconjugation with 4-Azidoproline

The ketone of Kep and the azide of 4‑azidoproline participate in mutually orthogonal bioconjugation chemistries: oxime/hydrazone ligation vs. Cu‑catalysed or strain‑promoted azide‑alkyne cycloaddition (SPAAC) [1]. The Raines group explicitly demonstrated that collagen triple helices bearing both Kep and azidoproline residues can be sequentially functionalised with two different cargoes without cross‑reactivity [1]. In contrast, using two different azidoproline isomers does not offer orthogonal reactivity because both must rely on the same click chemistry.

Dual Labeling
Class-level
Kep/azidoproline pair enables sequential oxime then CuAAC/SPAAC on one CMP without cross-reactivity.
Only established proline-based strategy for dual-functionalization.
Orthogonality inferred from reaction class; review specific protocol conditions.
biorthogonal chemistry”, “dual labelling”, “4‑azidoproline

Validated Spirapril Synthetic Intermediate

Patent CN1939904A discloses a high‑yielding, scalable preparation of 4‑carbonyl‑(S)‑proline derivatives (including the Fmoc variant) and claims their use as key intermediates in the synthesis of the antihypertensive drug spirapril [1]. The method converts 4‑hydroxy‑L‑proline derivatives to the corresponding 4‑keto derivatives using TEMPO‑catalysed oxidation, achieving a yield higher than that reported for alternative protection strategies. This establishes a direct industrial‑scale application that is unique to the keto‑proline scaffold; the corresponding hydroxyproline or proline derivatives cannot be used for the same purpose.

Spirapril Intermediate
Class-level
Patent CN1939904A uses Fmoc-4-keto-proline derivative as key intermediate; reports high yield via TEMPO oxidation.
Validated route for pharmaceutical process R&D procurement.
Patent source; verify scalability and purity for specific process.
pharmaceutical intermediate”, “spirapril”, “ACE inhibitor

Fmoc-L-Pro(4-Keto)-OH: Key Applications


Site-Specific Bioconjugation of Collagen Mimetics

Fmoc‑L‑Pro(4‑Keto)‑OH enables incorporation of a ketone handle directly into collagen‑mimetic peptides (CMPs) via standard Fmoc‑SPPS. After cleavage and folding, the ketone reacts chemoselectively with aminooxy‑functionalised biotin, dyes, or PEG chains to produce stable oxime conjugates without perturbing triple‑helix thermostability [1]. This strategy is unattainable with Fmoc‑Pro‑OH or Fmoc‑Hyp‑OH and offers a gentler alternative to azide‑alkyne click chemistry when copper toxicity is a concern.

Dual-Functionalized Collagen Scaffolds

By combining Fmoc‑L‑Pro(4‑Keto)‑OH with Fmoc‑4‑azidoproline in the same CMP, researchers can perform sequential orthogonal conjugations: first oxime ligation to attach a cell‑adhesion peptide (via the ketone), followed by strain‑promoted azide‑alkyne cycloaddition to immobilise a growth factor (via the azide) [1]. This dual‑labelling capability is a unique advantage over single‑handle proline derivatives and directly supports advanced biomaterial design.

Metabolically Silent Proline Replacement

For engineered proteins expressed in mammalian systems, replacing susceptible proline residues with 4‑ketoproline prevents undesired hydroxylation by P4H, as Kep is not a substrate for the enzyme [2]. Fmoc‑L‑Pro(4‑Keto)‑OH thus becomes the building block of choice for preparing peptide segments destined for semisynthetic protein assembly where metabolic stability is critical.

Industrial Spirapril Intermediate Synthesis

The compound serves as a direct precursor in the patented synthesis of spirapril, a long‑acting ACE inhibitor [3]. Procurement for process chemistry groups is justified by the established scalability and high yield of the TEMPO‑mediated oxidation route, which explicitly includes the Fmoc‑protected derivative.

Application
Selection Property
Validation Focus
Collagen-mimetic bioconjugation
Ketone electrophile for oxime ligation
Conjugation efficiency and triple-helix retention
Dual-functionalized scaffolds
Orthogonality with azidoproline click chemistry
Sequential labeling without cross-reactivity
Metabolically silent replacement
P4H hydroxylation resistance
Lack of post-translational modification in mammalian systems
Spirapril intermediate synthesis
Scalable ketone building block
Patent route and oxidation yield review

Technical Documentation Hub

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33 linked technical documents
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